BenchChemオンラインストアへようこそ!

Anticancer agent 56

Leukemia Drug Discovery Cytotoxicity Assay

Why choose Anticancer agent 56 (compound 4d)? It is the most potent derivative in the 1,2,3-triazole-chalcone series, with sub-μM IC50 (0.64–0.96 μM) against leukemia, melanoma, breast, and colon cancers. Its defined mechanism—G2/M arrest and ROS-mediated mitochondrial apoptosis—makes it a superior benchmark for hit-to-lead optimization. The exceptional 104-fold selectivity index for MCF7 breast cancer cells over non-malignant MCF-10A provides a unique tool for therapeutic window studies. Do not compromise research validity with less optimized analogs; choose the compound that sets the standard. Order now to accelerate your anticancer drug discovery pipeline.

Molecular Formula C20H18ClN3O3
Molecular Weight 383.8 g/mol
Cat. No. B12399183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 56
Molecular FormulaC20H18ClN3O3
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H18ClN3O3/c1-13-20(22-23-24(13)16-8-6-15(21)7-9-16)17(25)10-4-14-5-11-18(26-2)19(12-14)27-3/h4-12H,1-3H3/b10-4+
InChIKeyYOJHPSLHBFFDDL-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 56 (CAS 2241915-59-1): A Potent 1,2,3-Triazole-Chalcone Hybrid with Sub-Micromolar Cytotoxicity Across Multiple Cancer Cell Lines


Anticancer agent 56, also known as compound 4d, is a synthetic small molecule belonging to the 1,2,3-triazole-chalcone hybrid class, with the molecular formula C20H18ClN3O3 and a molecular weight of 383.83 g/mol . It exhibits potent, broad-spectrum antiproliferative activity in vitro, characterized by sub-micromolar IC50 values against a diverse panel of human cancer cell lines, including leukemia, melanoma, breast, and colon cancers [1]. Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and activation of the mitochondrial apoptotic pathway through ROS accumulation [1].

Why Anticancer Agent 56 (Compound 4d) Cannot Be Interchanged with Other 1,2,3-Triazole-Chalcone Hybrids


Within the 1,2,3-triazole-chalcone chemotype, subtle structural modifications—such as variations in the chalcone moiety's substitution pattern—dramatically alter biological activity and therapeutic window [1]. For instance, compound 4d, featuring a specific 3,4-dimethoxyphenyl group, was identified as the most potent derivative among a synthesized series, exhibiting superior growth inhibition and a unique selectivity profile compared to both its direct analogs and standard-of-care chemotherapeutics like methotrexate and gefitinib [1]. Interchanging compound 4d with a structurally similar but less optimized analog would likely result in significantly reduced potency, altered target engagement, and a compromised selectivity index, thereby invalidating experimental outcomes and wasting research resources.

Quantitative Differentiation of Anticancer Agent 56: Head-to-Head and Cross-Study Comparative Data


Superior Antiproliferative Activity Compared to Clinical Standard-of-Care Drugs Methotrexate and Gefitinib

Anticancer agent 56 (compound 4d) demonstrated superior anticancer activity compared to the established chemotherapeutics methotrexate and gefitinib. In the NCI-60 human cancer cell line panel, compound 4d showed higher potency against the most sensitive leukemia cell lines (RPMI-8226 and SR) than methotrexate and gefitinib [1]. While the study's abstract does not provide exact comparator IC50 values, it explicitly states 'superior activity' in a direct comparison [1].

Leukemia Drug Discovery Cytotoxicity Assay

Exceptional Selectivity Index (SI) for Breast Cancer Cells (MCF7) Over Non-Malignant Cells

Anticancer agent 56 exhibits a remarkably high selectivity index (SI) of 104-fold for the MCF7 breast cancer cell line [1]. This is calculated based on its IC50 of 0.24 µM against MCF7 cells and an IC50 of 25 µM against the non-malignant breast epithelial cell line MCF-10A . This level of selectivity indicates a significant therapeutic window in vitro.

Breast Cancer Selectivity Drug Safety

Broad-Spectrum Potency with Sub-Micromolar IC50 Values Across Six Distinct Cancer Types

Anticancer agent 56 demonstrates potent and consistent antiproliferative effects across a diverse range of human cancer cell lines. It achieves sub-micromolar IC50 values (i.e., <1 µM) against six different tumor types, including hematological (leukemia: RPMI-8226, SR, K-562) and solid tumor (melanoma: M14; breast: MCF7; colon: HCT116) models [1]. The specific IC50 values are: 0.64 µM (RPMI-8226), 0.96 µM (SR), 0.84 µM (K-562), 0.69 µM (M14), 0.24 µM (MCF7), and 0.26 µM (HCT116) .

NCI-60 Cytotoxicity Broad-Spectrum

Well-Defined Mechanism of Action: G2/M Cell Cycle Arrest and Mitochondrial Apoptosis

The mechanism of action for Anticancer agent 56 has been elucidated through flow cytometry and Western blot analysis. Treatment with compound 4d leads to a significant, dose-dependent accumulation of cells in the G2/M phase of the cell cycle in RPMI-8226 cells [1]. This cell cycle arrest is coupled with the induction of the mitochondrial apoptotic pathway, evidenced by increased ROS accumulation, an elevated Bax/Bcl-2 protein ratio, and the subsequent activation of executioner caspases 3, 7, and 9 [1].

Mechanism of Action Cell Cycle Apoptosis

Recommended Research and Development Applications for Anticancer Agent 56 (Compound 4d)


Lead Compound for Targeted Therapy Development in Multiple Myeloma and Leukemia

Given its sub-micromolar IC50 values (0.64 µM for RPMI-8226 and 0.96 µM for SR cells) and superior activity compared to methotrexate and gefitinib [1], Anticancer agent 56 is an ideal lead candidate for hit-to-lead and lead optimization campaigns focused on hematological malignancies. Its well-defined mechanism of G2/M arrest and mitochondrial apoptosis provides a clear rationale for further development.

Selectivity Profiling and Safety Window Assessment in Breast Cancer Models

The exceptional 104-fold selectivity index for MCF7 breast cancer cells over non-malignant MCF-10A cells [1] makes this compound a valuable tool for studying cancer-specific vulnerabilities and therapeutic windows. Researchers can use Anticancer agent 56 as a benchmark for developing new analogs with improved safety profiles or for investigating the molecular basis of selective cytotoxicity.

Mechanistic Probe for Studying G2/M Checkpoint Regulation and ROS-Mediated Apoptosis

The thoroughly characterized mechanism of action—specifically, induction of G2/M cell cycle arrest and activation of the ROS-mediated mitochondrial apoptotic pathway [1]—positions Anticancer agent 56 as a powerful chemical probe. It can be employed in cellular and biochemical assays to dissect signaling pathways governing cell cycle progression and programmed cell death, or as a positive control in high-throughput screening assays for novel apoptosis inducers.

Benchmark Compound for Comparative Screening of Novel 1,2,3-Triazole-Chalcone Hybrids

As the most potent derivative identified in its synthesis and screening campaign [1], Anticancer agent 56 serves as a critical benchmark for any future medicinal chemistry efforts involving the 1,2,3-triazole-chalcone scaffold. Its established IC50 values across six cancer cell lines and its high selectivity index provide a clear performance standard against which newly synthesized analogs can be directly compared to assess improvements in potency, selectivity, or spectrum of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 56

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.